An In-depth Technical Guide to 2-Methylbenzoyl Isothiocyanate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Methylbenzoyl Isothiocyanate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Versatile Role of Acyl Isothiocyanates in Medicinal Chemistry
Acyl isothiocyanates are a class of highly reactive organic compounds that serve as pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds. Their unique electronic structure, characterized by an electrophilic carbonyl carbon and an adjacent, highly reactive isothiocyanate moiety, makes them exceptionally versatile reagents for constructing complex molecular architectures. Among these, 2-Methylbenzoyl isothiocyanate is a particularly valuable synthon, offering a strategic entry point for the introduction of a substituted benzoylthiourea or related functionalities into a molecule. This guide provides a comprehensive overview of 2-Methylbenzoyl isothiocyanate, from its fundamental properties and synthesis to its applications as a powerful tool for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective application in synthesis. The key properties of 2-Methylbenzoyl isothiocyanate are summarized below.
Table 1: Physicochemical Properties of 2-Methylbenzoyl Isothiocyanate
| Property | Value | Source(s) |
| CAS Number | 28115-85-7 | [1][2] |
| Molecular Formula | C₉H₇NOS | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| Appearance | Yellow liquid (presumed based on related compounds) | N/A |
| Boiling Point | 148 °C at 20 mmHg | [1] |
| Density | 1.18 g/cm³ | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Methylbenzoyl isothiocyanate.
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Infrared (IR) Spectroscopy: The IR spectrum of 2-Methylbenzoyl isothiocyanate exhibits characteristic absorption bands that are indicative of its functional groups. A strong, broad band is expected in the region of 2000-2200 cm⁻¹ corresponding to the asymmetric stretching of the -N=C=S group. A sharp, intense absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration. The NIST WebBook provides a reference gas-phase IR spectrum for this compound[3].
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¹H NMR: The aromatic protons are expected to appear in the range of 7.2-8.0 ppm. The methyl protons would likely resonate as a singlet around 2.5 ppm.
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¹³C NMR: The carbonyl carbon is anticipated to have a chemical shift in the range of 160-170 ppm. The isothiocyanate carbon (-N=C=S) typically appears around 130-140 ppm; however, it is important to note that this signal can be broad and difficult to detect due to the quadrupolar relaxation of the nitrogen atom and the structural flexibility of the isothiocyanate group[5]. The aromatic carbons will have signals in the 125-140 ppm region, and the methyl carbon will be observed at approximately 20 ppm.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.
Synthesis of 2-Methylbenzoyl Isothiocyanate: A Step-by-Step Protocol
The synthesis of 2-Methylbenzoyl isothiocyanate is a two-step process that begins with the conversion of 2-methylbenzoic acid to its corresponding acid chloride, followed by the reaction with a thiocyanate salt.
Workflow for the Synthesis of 2-Methylbenzoyl Isothiocyanate
Caption: A two-step synthesis of 2-Methylbenzoyl Isothiocyanate.
Experimental Protocol
Step 1: Synthesis of 2-Toluoyl Chloride
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Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step. Thionyl chloride is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid.
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Under a fume hood, slowly add an excess of thionyl chloride (approximately 2-3 equivalents).
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Gently heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
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Allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 2-toluoyl chloride can be used directly in the next step or purified by vacuum distillation.
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Step 2: Synthesis of 2-Methylbenzoyl Isothiocyanate
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Rationale: The acyl chloride is a potent electrophile that readily reacts with the nucleophilic thiocyanate anion to form the desired isothiocyanate. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.
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Procedure:
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In a dry round-bottom flask, suspend potassium thiocyanate in an anhydrous solvent such as acetone or acetonitrile.
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To this suspension, add a solution of 2-toluoyl chloride in the same anhydrous solvent dropwise with stirring at room temperature.
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After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or gently reflux to ensure complete reaction.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, filter the mixture to remove the precipitated potassium chloride.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Methylbenzoyl isothiocyanate.
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The product can be purified by vacuum distillation if necessary.
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Reactivity and Mechanistic Considerations
The reactivity of 2-Methylbenzoyl isothiocyanate is dominated by the electrophilic nature of both the carbonyl carbon and the isothiocyanate carbon. This dual reactivity allows for a wide range of transformations, particularly with nucleophiles.
Reaction with Nucleophiles
Nucleophiles can attack either the carbonyl carbon or the isothiocyanate carbon. The site of attack is often dependent on the nature of the nucleophile and the reaction conditions.
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Attack at the Isothiocyanate Carbon: Amines, alcohols, and thiols readily add to the isothiocyanate group to form N-benzoylthioureas, N-benzoylthiocarbamates, and N-benzoyldithiocarbamates, respectively. This is the most common and synthetically useful reaction of acyl isothiocyanates.
Reaction Pathway with an Amine
Caption: Formation of an N-benzoylthiourea derivative.
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Attack at the Carbonyl Carbon: Under certain conditions, strong nucleophiles can attack the carbonyl carbon, leading to the displacement of the isothiocyanate group. However, this is generally a less favored pathway.
Applications in Drug Discovery and Medicinal Chemistry
The ability of 2-Methylbenzoyl isothiocyanate to readily form thiourea and other related derivatives makes it a valuable tool in the synthesis of biologically active molecules[6]. The N-acylthiourea scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of compounds with diverse pharmacological activities.
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Synthesis of Heterocyclic Compounds: 2-Methylbenzoyl isothiocyanate is an excellent precursor for the synthesis of various five- and six-membered heterocyclic systems, such as thiazoles, thiadiazoles, and triazoles[7]. These ring systems are prevalent in many approved drugs.
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Development of Novel Therapeutic Agents: The isothiocyanate functional group itself is known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[8][9]. By incorporating the 2-methylbenzoyl isothiocyanate moiety into larger molecules, medicinal chemists can explore the development of novel therapeutic agents. For instance, isothiocyanates have been shown to induce apoptosis in cancer cells and modulate key signaling pathways involved in tumorigenesis.
Experimental Workflow: Screening for Bioactivity
Caption: A typical workflow for drug discovery using 2-Methylbenzoyl Isothiocyanate.
Safety and Handling
2-Methylbenzoyl isothiocyanate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant[2]. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is also likely to be moisture-sensitive, and therefore should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
2-Methylbenzoyl isothiocyanate is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its straightforward synthesis and the high reactivity of the acyl isothiocyanate group provide a reliable platform for the construction of a wide range of biologically relevant molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel therapeutics and other advanced materials.
References
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Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. [Link][10]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link][9]
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Utility of isothiocyanates in heterocyclic synthesis. ResearchGate. [Link][7]
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Cyclization of compound 2 with benzoyl isothiocyanate. ResearchGate. [Link][11]
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Synthesis of compounds 2–7. Reagents and conditions: (a) suitable benzoyl isothiocyanates[5], anh. THF, reflux, 12 h. ResearchGate. [Link][8]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. [Link][12]
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1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link][14]
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A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link][15]
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The Crucial Role of 2-Methylphenyl Isothiocyanate in Pharma Synthesis. Te-Biotech. [Link][16]
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Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Journal of Organic Chemistry. [Link][5]
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Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry. [Link][18]
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